

The Molecular Profile of 2-Hydroxy-6-methylpyridine: Beyond a Simple Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-6-methylpyridine**

Cat. No.: **B7723047**

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Understanding the solubility of **2-hydroxy-6-methylpyridine** (CAS No. 3279-76-3) requires an appreciation of its unique structural and electronic properties. Its utility as a building block in drug synthesis and as a ligand in coordination chemistry makes its behavior in various solvent systems a critical parameter for reaction optimization, purification, and formulation.[\[1\]](#)[\[2\]](#)

A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the aromatic alcohol form (**2-hydroxy-6-methylpyridine**) and the non-aromatic amide form (6-methyl-2(1H)-pyridone).[\[3\]](#) This equilibrium is highly influenced by the solvent environment and is fundamental to its solubility characteristics. The pyridone form, with its polar amide group, can act as both a hydrogen bond donor and acceptor, while the hydroxypyridine form presents a phenolic hydroxyl group.

Caption: Tautomeric equilibrium of **2-hydroxy-6-methylpyridine**.

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For **2-hydroxy-6-methylpyridine**, several key physicochemical properties dictate its behavior in organic solvents.

- Polarity and Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH or -NH) and acceptors (pyridine nitrogen, carbonyl oxygen) allows for strong intermolecular interactions. Its solubility is therefore favored in polar solvents that can participate in hydrogen bonding, such as alcohols.

- Melting Point and Crystal Lattice Energy: The compound is a white to off-white crystalline solid at room temperature.[1][4] Its relatively high melting point (reported in the range of 157-159 °C) suggests significant intermolecular forces in its crystal lattice.[2][5][6][7] A solvent must provide favorable interactions (high solvation energy) to overcome this lattice energy.
- Acid-Base Properties: The molecule is amphoteric. The hydroxyl group is weakly acidic, while the pyridine nitrogen atom is weakly basic.[4] This allows for solubility modulation in acidic or basic aqueous solutions, but also influences interactions with acidic or basic organic solvents.

Table 1: Key Physicochemical Properties of **2-Hydroxy-6-methylpyridine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	[4][5]
Molar Mass	109.13 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	157-159 °C	[2][5][6][7]
Boiling Point	~131-133 °C	[2][5]
pKa	~12.12 (Predicted)	[2]
Acidity/Basicity	Amphoteric (weakly acidic and basic)	[4]

Solubility Profile in Organic Solvents

While extensive quantitative solubility data (e.g., in g/100 mL at various temperatures) is not readily available in public literature, a qualitative profile can be assembled from chemical supplier datasheets and general chemical knowledge.[8]

Table 2: Qualitative Solubility of **2-Hydroxy-6-methylpyridine**

Solvent Class	Example Solvents	Reported Solubility	Rationale
Polar Protic	Ethanol, Methanol	Soluble	Strong hydrogen bonding interactions with the solvent effectively solvate the polar functional groups of the solute, overcoming the crystal lattice energy. [4]
Polar Aprotic	Acetone, Dimethylformamide (DMF)	Soluble	These solvents can act as hydrogen bond acceptors and have large dipole moments, allowing for favorable dipole-dipole interactions. [1]
Ethers	Diethyl ether	Soluble	Ether is a moderately polar solvent that can act as a hydrogen bond acceptor, facilitating dissolution. [4]
Non-Polar	Hexane, Toluene	Likely Sparingly Soluble to Insoluble	The "like dissolves like" principle suggests that the highly polar nature of 2-hydroxy-6-methylpyridine is incompatible with non-polar solvents, leading to poor solvation. [9]

Experimental Protocols for Solubility Determination

For any serious research or development application, experimental determination of solubility is essential. The following protocols provide a framework for both rapid qualitative assessment and rigorous quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method allows for a rapid screening of solubility in various solvents, which is invaluable for selecting solvents for reactions or initial purification trials. The principle is based on observing the dissolution of a small, known amount of solute in a set volume of solvent.[\[10\]](#)[\[11\]](#)

Methodology:

- Preparation: Into a series of clean, dry small test tubes, add approximately 25 mg of **2-hydroxy-6-methylpyridine**.
- Solvent Addition: To the first test tube, add the chosen organic solvent (e.g., ethanol) dropwise, up to a total volume of 0.75 mL.
- Mixing: After each addition, cap and shake the test tube vigorously for 10-20 seconds.
- Observation: Visually inspect the solution for any undissolved solid against a contrasting background.
- Classification:
 - Soluble: The entire solid dissolves completely.
 - Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
 - Insoluble: No noticeable amount of the solid dissolves.
- Repeat: Repeat steps 2-5 for each solvent to be tested.

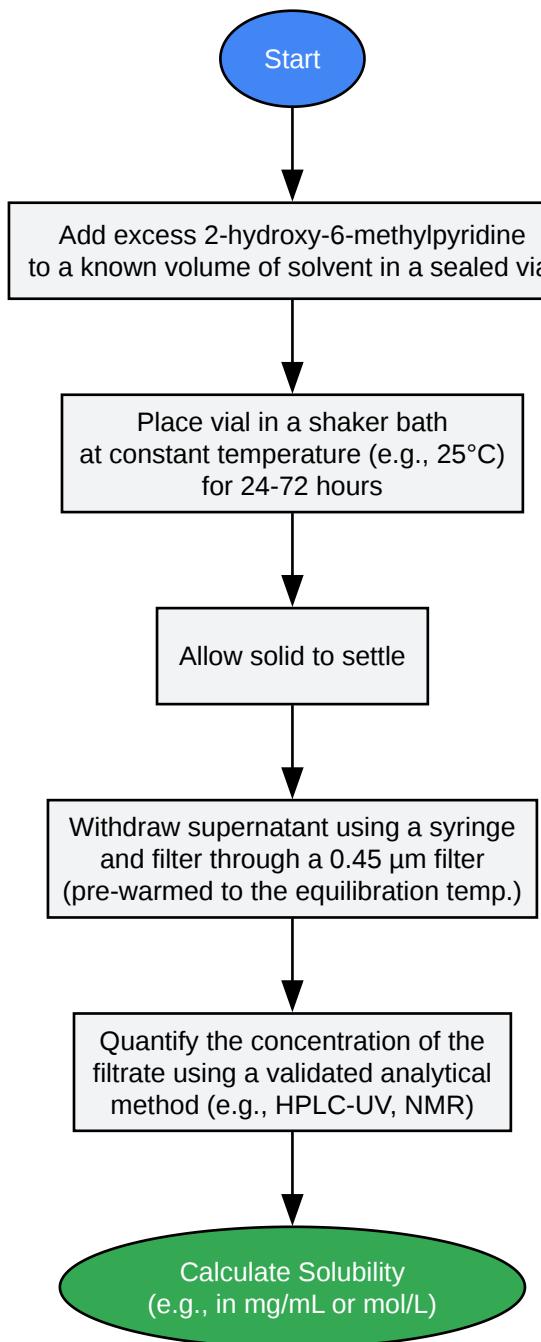
Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[\[12\]](#) It ensures the solution is saturated and that the equilibrium between the solid and

dissolved states has been reached.

Causality of Experimental Choices:

- Excess Solid: Using an excess of the solid ensures that the solution reaches its maximum saturation point.
- Constant Temperature: Solubility is temperature-dependent. A constant temperature water bath is critical for obtaining accurate and reproducible results.
- Extended Equilibration Time: A sufficient time (typically 24-72 hours) is required to ensure that the system has reached thermodynamic equilibrium.
- Filtration: Separation of the saturated solution from the excess solid without altering the temperature or composition is crucial. A syringe filter is an effective method.

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Caption: Workflow for the quantitative shake-flask solubility determination.

Advanced Perspectives: Predictive Solubility Modeling

While experimental determination is paramount, modern computational chemistry offers tools to predict solubility, saving time and resources.

- Thermodynamic Models: Models like NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) can predict solubility based on activity coefficients, though they often require some experimental data for parameterization.[\[13\]](#)
- Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models are increasingly used.[\[12\]](#) The General Solubility Equation (GSE), for instance, predicts aqueous solubility from the melting point and the octanol-water partition coefficient (logP).[\[14\]](#)[\[15\]](#) Similar machine learning approaches, trained on large datasets, are being developed for solubility in organic solvents.[\[16\]](#) These models are powerful but must be used within their applicability domain, and their predictions should ideally be confirmed experimentally.

Conclusion

The solubility of **2-hydroxy-6-methylpyridine** in organic solvents is governed by its distinct tautomeric nature and its capacity for strong hydrogen bonding. It exhibits good solubility in polar protic and aprotic solvents like ethanol, acetone, and DMF, while its solubility in non-polar solvents is limited. For applications requiring precise solubility data, the rigorous shake-flask method is the recommended standard. As computational tools advance, a synergistic approach combining predictive modeling with targeted experimental validation will provide the most efficient path to understanding and utilizing the solution behavior of this versatile chemical building block.

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